1-(3-Chloropropyl)-1-methylcyclopentane
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Overview
Description
1-(3-Chloropropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-chloropropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-1-methylcyclopentane typically involves the alkylation of 1-methylcyclopentane with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of moisture, which can interfere with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-1-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Hydrogenation of the compound in the presence of a catalyst like palladium on carbon can reduce the chloropropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure and temperature conditions.
Major Products Formed:
Substitution: 1-(3-Hydroxypropyl)-1-methylcyclopentane, 1-(3-Aminopropyl)-1-methylcyclopentane.
Oxidation: 1-(3-Hydroxypropyl)-1-methylcyclopentane, 1-(3-Oxopropyl)-1-methylcyclopentane.
Reduction: 1-Propyl-1-methylcyclopentane.
Scientific Research Applications
1-(3-Chloropropyl)-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1-methylcyclopentane depends on its chemical reactivity. The compound can act as an alkylating agent, where the chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in proteins or DNA. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with cellular processes by modifying critical biomolecules.
Comparison with Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound also contains a 3-chloropropyl group but differs in its aromatic structure and additional functional groups.
(3-Chloropropyl)trimethoxysilane: Another compound with a 3-chloropropyl group, used primarily in surface modification and material science.
Uniqueness: 1-(3-Chloropropyl)-1-methylcyclopentane is unique due to its cyclopentane ring structure, which imparts different chemical properties compared to aromatic or silane-based compounds
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C9H17Cl/c1-9(7-4-8-10)5-2-3-6-9/h2-8H2,1H3 |
InChI Key |
XHOXQSPZBGWVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CCCCl |
Origin of Product |
United States |
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